

The Pharmacology of Oral RASP Modulators: A Technical Guide to ADX-629

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Compound of Interest

Compound Name: XMP-629

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Executive Summary

Oral Reactive Aldehyde Species (RASP) modulators represent a novel therapeutic class targeting a range of immune-mediated diseases. This guide provides an in-depth technical overview of the pharmacology of ADX-629, a first-in-class oral RASP modulator developed by Aldeyra Therapeutics. By scavenging and facilitating the degradation of pro-inflammatory RASP, ADX-629 and similar molecules aim to down-regulate key inflammatory pathways, including NF- κ B and the NLRP3 inflammasome. This document summarizes the quantitative data from clinical investigations of ADX-629 across various indications, details relevant experimental methodologies, and visualizes the core signaling pathways and development workflows. While Aldeyra Therapeutics has since shifted focus to next-generation RASP modulators like ADX-246 and ADX-248, the foundational clinical and preclinical work with ADX-629 provides a critical framework for understanding the therapeutic potential of this innovative pharmacological approach.^{[1][2]}

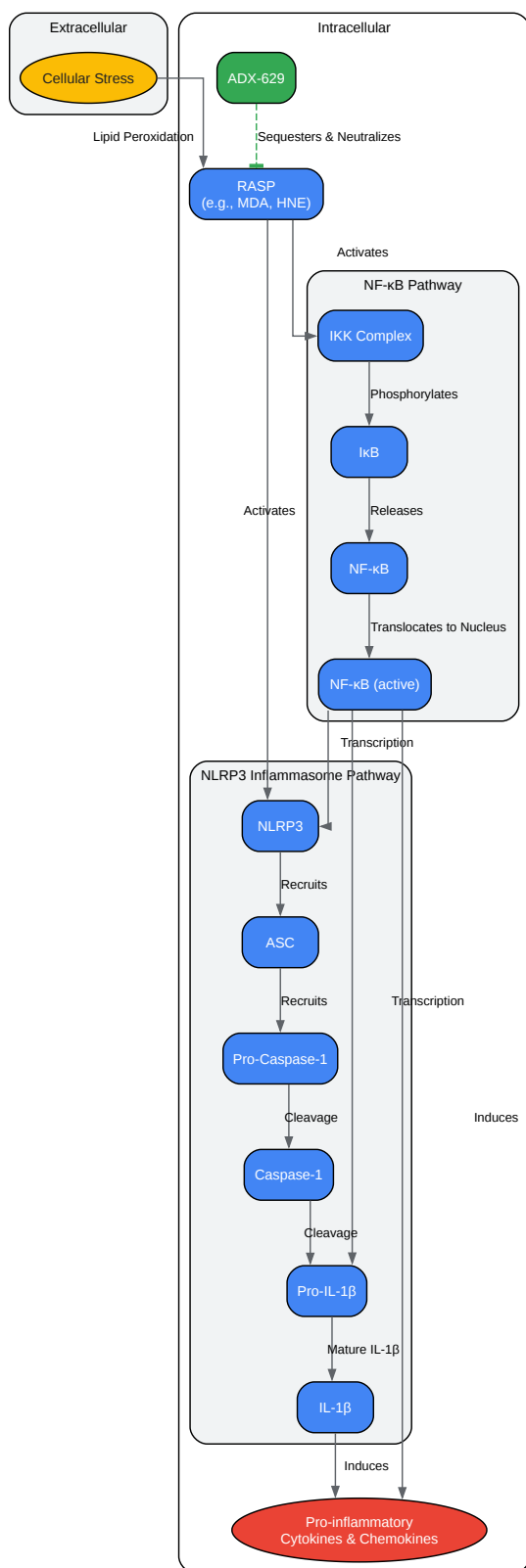
Introduction to RASP and RASP Modulators

Reactive Aldehyde Species (RASP) are small, highly reactive molecules that are generated endogenously through processes like lipid peroxidation.^[3] In pathological states characterized by inflammation and oxidative stress, RASP accumulate and contribute to cellular damage and the potentiation of inflammatory responses. RASP modulators are designed to sequester these aldehydes, thereby mitigating their pro-inflammatory effects.^{[4][5]} ADX-629 is an orally

administered RASP modulator that has been investigated in a number of immune-mediated diseases.^[6]

Mechanism of Action

RASP modulators like ADX-629 exert their effects by binding to and neutralizing reactive aldehyde species. This action prevents the aldehydes from interacting with cellular components and activating key pro-inflammatory signaling cascades. The primary pathways modulated are the NF- κ B and NLRP3 inflammasome pathways, which are central to the innate immune response and are implicated in a wide array of inflammatory diseases.^[5]^[7] By acting upstream of these pathways, RASP modulators can theoretically achieve a broad anti-inflammatory effect.





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